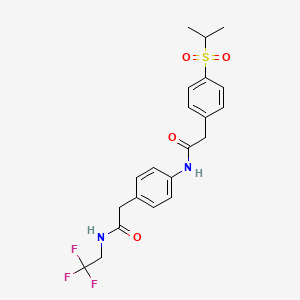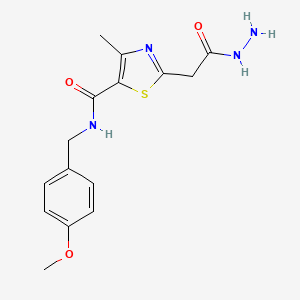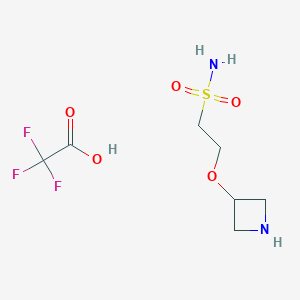![molecular formula C12H16ClF3N2O B2449244 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride CAS No. 1909319-58-9](/img/structure/B2449244.png)
3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS Number: 1909319-58-9 . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 296.72 . The IUPAC name is 3-amino-N-methyl-2- (4- (trifluoromethyl)benzyl)propanamide hydrochloride . The InChI code is 1S/C12H15F3N2O.ClH/c1-17-11 (18)9 (7-16)6-8-2-4-10 (5-3-8)12 (13,14)15;/h2-5,9H,6-7,16H2,1H3, (H,17,18);1H .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 296.72 . It has a storage temperature of room temperature .Wissenschaftliche Forschungsanwendungen
Antiandrogen Activity
Flutamide, a nonsteroidal antiandrogen, shares structural similarities with our compound. Researchers have explored its potential as an antiandrogen agent in the treatment of prostate cancer. However, it’s essential to investigate whether our compound exhibits similar activity or has unique properties .
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif plays a crucial role in H-bond catalysts. Our compound could be a valuable building block for designing novel catalysts that facilitate organic transformations. Investigating its interactions with substrates and solvent molecules would provide insights into its catalytic potential .
Medicinal Chemistry
Given its structural features, our compound might serve as a scaffold for developing new drugs. Medicinal chemists could explore modifications around the amino and trifluoromethyl groups to enhance bioactivity. Computational studies and biological assays are necessary to evaluate its potential as a drug candidate .
Transition Metal-Catalyzed Reactions
The trifluoromethyl group often influences reactivity in transition metal-catalyzed reactions. Researchers could investigate its impact on Suzuki–Miyaura cross-coupling or other C–C bond-forming reactions. Understanding its electronic effects and steric hindrance would guide synthetic applications .
Fluorescent Probes
Our compound’s unique structure could make it an interesting candidate for developing fluorescent probes. By attaching fluorophores to specific positions, researchers could create probes for cellular imaging, enzyme assays, or protein labeling. Photophysical studies would reveal its fluorescence properties .
Agrochemicals
Exploring the herbicidal, fungicidal, or insecticidal potential of our compound is worthwhile. Structural modifications could enhance its selectivity and efficacy. Bioassays against relevant pests or pathogens would provide valuable data for agrochemical development .
Materials Science
Considering its aromatic and amino moieties, our compound might find applications in materials science. Researchers could investigate its use as a building block for polymers, liquid crystals, or functional materials. Synthesis and characterization studies would be essential .
Computational Chemistry
Finally, computational chemists could explore its electronic structure, energetics, and reactivity using quantum mechanical methods. Density functional theory (DFT) calculations could predict its properties and guide further experimental investigations .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUXWYYSFUDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2449161.png)
![2-Iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)



![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)




![3-(2-chlorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449174.png)
![methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2449176.png)

![2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2449183.png)